molecular formula C8H6Cl2N2O4 B12556055 Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- CAS No. 177537-18-7

Benzene, 2,5-bis(chloromethyl)-1,3-dinitro-

Cat. No.: B12556055
CAS No.: 177537-18-7
M. Wt: 265.05 g/mol
InChI Key: UGYQECCNWCGABC-UHFFFAOYSA-N
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Description

Benzene, 2,5-bis(chloromethyl)-1,3-dinitro-: is an organic compound with the molecular formula C8H6Cl2N2O4 It is a derivative of benzene, where two chloromethyl groups and two nitro groups are substituted at the 2, 5, 1, and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- typically involves the nitration of benzene derivatives followed by chloromethylation The nitration process introduces nitro groups into the benzene ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- can undergo oxidation reactions, where the chloromethyl groups are converted to carboxylic acids.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.

Major Products:

    Oxidation: 2,5-Dicarboxy-1,3-dinitrobenzene.

    Reduction: 2,5-Bis(aminomethyl)-1,3-dinitrobenzene.

    Substitution: 2,5-Bis(hydroxymethyl)-1,3-dinitrobenzene or 2,5-Bis(aminomethyl)-1,3-dinitrobenzene.

Scientific Research Applications

Chemistry: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, dyes, and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of nitro and chloromethyl groups on biological systems. It can be used to investigate the mechanisms of toxicity and the metabolic pathways involved in the detoxification of nitro compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is used in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, resulting in the inhibition of enzymatic activities and disruption of cellular functions.

Comparison with Similar Compounds

    Benzene, 1,2-bis(chloromethyl)-: This compound has chloromethyl groups at the 1 and 2 positions and lacks nitro groups.

    Benzene, 1,4-bis(chloromethyl)-: This compound has chloromethyl groups at the 1 and 4 positions and lacks nitro groups.

    Benzene, 1,3-dinitro-: This compound has nitro groups at the 1 and 3 positions and lacks chloromethyl groups.

Uniqueness: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is unique due to the presence of both chloromethyl and nitro groups, which impart distinct chemical reactivity and biological activity

Properties

CAS No.

177537-18-7

Molecular Formula

C8H6Cl2N2O4

Molecular Weight

265.05 g/mol

IUPAC Name

2,5-bis(chloromethyl)-1,3-dinitrobenzene

InChI

InChI=1S/C8H6Cl2N2O4/c9-3-5-1-7(11(13)14)6(4-10)8(2-5)12(15)16/h1-2H,3-4H2

InChI Key

UGYQECCNWCGABC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CCl)[N+](=O)[O-])CCl

Origin of Product

United States

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